6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyrrole, thieno, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .
Scientific Research Applications
6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context[7][7].
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and pyrrole-containing heterocycles. Examples include:
- 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
- Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene .
Uniqueness
What sets 6-methyl-5-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H13N3OS |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-methyl-5-phenyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H13N3OS/c1-12-14(13-7-3-2-4-8-13)15-16(22-12)18-11-20(17(15)21)19-9-5-6-10-19/h2-11H,1H3 |
InChI Key |
BBYVWKFCWKTBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N3C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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